REACTION_CXSMILES
|
[CH:1]1([C:6]2[C:14]3[C:9](=[CH:10][C:11]([C:15]([O:17][CH:18]([CH3:20])[CH3:19])=[O:16])=[CH:12][CH:13]=3)[N:8]([CH3:21])[CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:22]Br>C(#N)C>[Br:22][C:7]1[N:8]([CH3:21])[C:9]2[C:14]([C:6]=1[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1)=[CH:13][CH:12]=[C:11]([C:15]([O:17][CH:18]([CH3:19])[CH3:20])=[O:16])[CH:10]=2
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
|
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)OC(C)C)C
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Name
|
|
Quantity
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393 g
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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33.6 g
|
Type
|
reactant
|
Smiles
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BrBr
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Control Type
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UNSPECIFIED
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Setpoint
|
-6 (± 3) °C
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Type
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CUSTOM
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Details
|
The resulting slurry was stirred at −6±3° C. for at least 30 min
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was maintained at −6±3° C
|
Type
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CUSTOM
|
Details
|
must be quenched immediately with aqueous 4-methylmorpholine/sodium thiosulfate solution), the mixture
|
Type
|
CUSTOM
|
Details
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was quenched with a solution of sodium thiosulfate (15.3 g) and 28.4 g 4-methylmorpholine in water (440 g) while the temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained at −5±5° C
|
Type
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STIRRING
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Details
|
After it was stirred at 0±5° C. for at least 2 h
|
Type
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FILTRATION
|
Details
|
the batch was filtered
|
Type
|
WASH
|
Details
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rinsed with 85 wt % methanol/water solution (415 g)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried until water content
|
Type
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TEMPERATURE
|
Details
|
heated to 75±5° C
|
Type
|
ADDITION
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Details
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The resulting hazy solution was treated with 1.0 M aqueous sodium hydroxide solution (9.1 g)
|
Type
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TEMPERATURE
|
Details
|
with 135.0 g water at a rate to maintain the batch at 75±5° C
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at 75±5° C. for at least 30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15±2° C. over 30-40 min
|
Duration
|
35 (± 5) min
|
Type
|
WAIT
|
Details
|
held at 15±2° C. for at least 1 h
|
Type
|
FILTRATION
|
Details
|
The batch was filtered
|
Type
|
WASH
|
Details
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rinsed with 75 wt % 2-propanol/water solution (161 g)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo (≦200 Torr) at 50-60° C. until the water content
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C2=CC(=CC=C2C1C1CCCC1)C(=O)OC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.6 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |